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D-Valine, N-(phenoxycarbonyl)-

Cat. No.: B12084000
M. Wt: 237.25 g/mol
InChI Key: HVJMEAOTIUMIBJ-SNVBAGLBSA-N
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Description

Contextualization within Protected Amino Acid Derivatives

In the realm of peptide synthesis and other complex organic transformations, protecting groups are indispensable tools. They temporarily block a reactive functional group, such as the amino group of an amino acid, to prevent it from undergoing unwanted reactions while another part of the molecule is being modified. cymitquimica.com The phenoxycarbonyl group in N-(Phenoxycarbonyl)-D-valine serves as such a protecting group.

This places the compound within the broader class of N-protected α-amino acids, which includes well-known derivatives like Boc-D-valine and Fmoc-D-valine. cymitquimica.com The choice of protecting group is critical as it influences the stability, solubility, and reactivity of the amino acid derivative. The phenoxycarbonyl group, for instance, offers advantages such as enhanced stability and specific cleavage conditions, making it a valuable alternative to more common protecting groups in certain synthetic strategies. vulcanchem.comchemimpex.com

Foundational Relevance in Contemporary Chemical Synthesis

The importance of N-(Phenoxycarbonyl)-D-valine in modern organic synthesis is multifaceted. Its utility extends beyond simple peptide synthesis, finding applications in the construction of complex, biologically active molecules and advanced materials.

One of the key areas where this compound is significant is in the synthesis of peptides containing D-amino acids. Peptides incorporating D-amino acids often exhibit enhanced resistance to enzymatic degradation, a desirable property for therapeutic peptides. vulcanchem.com The use of N-(Phenoxycarbonyl)-D-valine allows for the controlled and sequential addition of D-valine units into a growing peptide chain. vulcanchem.com

Furthermore, the unique stereochemistry of the D-valine moiety makes it a valuable chiral building block. Chiral auxiliaries are compounds that are temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. wikipedia.org While D-valine itself can act as a chiral source, its N-protected form, N-(Phenoxycarbonyl)-D-valine, can be employed in more complex stereoselective transformations, influencing the formation of specific stereoisomers of the final product. tcichemicals.comgoogle.com

The synthesis of N-(Phenoxycarbonyl)-D-valine itself is often achieved through the reaction of D-valine with phenyl chloroformate in an alkaline aqueous medium. vulcanchem.com More recent advancements have focused on developing more efficient and environmentally friendly synthetic methods, such as two-phase reaction systems that allow for high purity products with a simple work-up. rsc.org

PropertyValue
Molecular Formula C₁₂H₁₅NO₄
Molecular Weight 237.25 g/mol
Appearance White to off-white powder
Melting Point 80 - 86 °C
Optical Rotation [α]25D -14 to -18 ° (c=5 in Ethanol)

Table 1: Physicochemical Properties of N-(Phenoxycarbonyl)-L-valine. Note that the optical rotation is for the L-enantiomer, and the D-enantiomer would have a positive rotation of a similar magnitude. chemimpex.comscbt.com

The phenoxycarbonyl group also plays a role in the development of prodrugs, where it can act as a linker that is cleaved enzymatically to release the active drug molecule. vulcanchem.com This strategy can improve the pharmacokinetic profile of a drug.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H15NO4 B12084000 D-Valine, N-(phenoxycarbonyl)-

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H15NO4

Molecular Weight

237.25 g/mol

IUPAC Name

(2R)-3-methyl-2-(phenoxycarbonylamino)butanoic acid

InChI

InChI=1S/C12H15NO4/c1-8(2)10(11(14)15)13-12(16)17-9-6-4-3-5-7-9/h3-8,10H,1-2H3,(H,13,16)(H,14,15)/t10-/m1/s1

InChI Key

HVJMEAOTIUMIBJ-SNVBAGLBSA-N

Isomeric SMILES

CC(C)[C@H](C(=O)O)NC(=O)OC1=CC=CC=C1

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)OC1=CC=CC=C1

Origin of Product

United States

Methodologies for the Chemical Synthesis of N Phenoxycarbonyl D Valine

Phosgene-Free N-Carbamoylation Strategies

The avoidance of highly toxic phosgene (B1210022) and its derivatives has propelled the development of safer, alternative N-carbamoylation methods. organic-chemistry.org A prominent strategy involves the use of diphenyl carbonate (DPC) as a green and efficient carbonyl source. organic-chemistry.orgmdpi.com This approach is part of a broader effort to replace hazardous reagents in chemical synthesis with more stable and less toxic alternatives. mdpi.com

A successful phosgene-free route to N-(phenoxycarbonyl)-D-valine is the N-carbamylation of a D-valine salt with diphenyl carbonate (DPC). rsc.orgresearchgate.net This method involves the activation of the amino acid by converting it into a more reactive salt form, such as a tetrabutylammonium (B224687) salt. rsc.orgresearchgate.net The reaction proceeds by nucleophilic attack of the amino group of the valine salt on one of the carbonyl carbons of DPC, leading to the formation of the N-phenoxycarbonyl derivative and the elimination of phenol (B47542).

This approach is not limited to valine and has been applied to a variety of other amino acids for the synthesis of their corresponding N-phenoxycarbonyl derivatives, which can then be used as monomers for polypeptide synthesis. rsc.orgresearchgate.netresearchgate.net The stability of these urethane (B1682113) derivatives makes them easier to handle and store compared to other activated amino acid monomers like N-carboxyanhydrides (NCAs). researchgate.netresearchgate.net

Optimizing reaction conditions is essential for maximizing the yield and purity of N-(Phenoxycarbonyl)-D-valine. Key parameters that are typically manipulated include the choice of solvent, reaction temperature, and the nature of the base used to form the D-valine salt.

For the N-carbamylation with diphenyl carbonate, solvents like N,N-dimethylacetamide (DMAc) are often employed. rsc.orgresearchgate.net The reaction temperature is also a critical factor; for instance, subsequent polymerization of N-phenoxycarbonyl derivatives is often carried out at elevated temperatures, such as 60 °C. rsc.orgresearchgate.netresearchgate.net A simple two-phase reaction system has been developed to synthesize N-phenoxycarbonyl amino acids, which allows for high purity products through a straightforward work-up process, avoiding laborious column chromatography or recrystallization. rsc.org The choice of the base for creating the amino acid salt can also influence the reaction's efficiency. Tetrabutylammonium hydroxide (B78521) is commonly used to generate the corresponding amino acid salt, which then readily reacts with DPC. rsc.orgresearchgate.net

Table 1: Factors in Optimizing N-(Phenoxycarbonyl)-D-Valine Synthesis

Parameter Description Common Conditions
Solvent The medium in which the reaction is carried out. Affects solubility and reactivity. N,N-dimethylacetamide (DMAc), Acetonitrile (ACN) researchgate.net
Temperature Influences the rate of reaction and potential side reactions. Often elevated, e.g., 60 °C for subsequent polymerizations. rsc.org
Base Used to deprotonate the amino acid, forming a reactive salt. Tetrabutylammonium hydroxide researchgate.net

| Purification | Method to isolate the final product with high purity. | Simple work-up from two-phase systems, avoiding chromatography. rsc.org |

Stereoselective Preparation of D-Valine Precursor

The synthesis of the enantiomerically pure precursor, D-valine, is a fundamental step. nih.gov D-valine is a non-proteinogenic amino acid used as an important chiral building block in the synthesis of pharmaceuticals and agrochemicals. nih.govgoogle.com

Chemical resolution is a common method to separate racemic mixtures (DL-valine) into their constituent enantiomers. google.comgoogle.com This technique utilizes a chiral resolving agent to form a pair of diastereomeric salts with the racemic amino acid. google.com These diastereomers exhibit different physical properties, such as solubility, allowing for their separation by methods like fractional crystallization.

A widely used resolving agent for DL-valine is dibenzoyl tartaric acid (DBTA), in either its D- or L-form. google.comgoogle.comresearchgate.net For example, when DL-valine is reacted with D-dibenzoyltartaric acid (D-DBTA) in a suitable solvent like a dilute inorganic acid solution, two diastereomeric salts are formed: D-valine·D-DBTA and L-valine·D-DBTA. google.com Due to their differential solubility, one salt will preferentially crystallize out of the solution upon cooling. researchgate.net The separated diastereomeric salt is then treated with a base to neutralize the resolving agent, yielding the optically pure D-valine. google.com

Table 2: Example of Chemical Resolution of DL-Valine

Step Process Reagents/Conditions Outcome
1. Diastereomeric Salt Formation Reaction of racemic valine with a chiral resolving agent. DL-Valine, D-DBTA, dilute HCl or H₂SO₄, 60-100 °C. google.com Mixture of D-valine·D-DBTA and L-valine·D-DBTA salts.
2. Fractional Crystallization Separation of diastereomers based on solubility differences. Gradual cooling to room temperature. google.com Precipitation of the less soluble diastereomeric salt. researchgate.net

| 3. Liberation of Enantiomer | Neutralization to remove the resolving agent. | Treatment with a base (e.g., ammonia (B1221849), triethylamine). google.com | Optically pure D-valine. |

Biocatalytic methods offer a highly stereoselective and environmentally friendly alternative to classical chemical synthesis for producing D-valine. nih.govresearchgate.net These routes can be broadly categorized into microbial transformations and enzymatic syntheses. nih.govresearchgate.net

Microbial preparation of D-valine can be achieved through several strategies:

Microbial asymmetric degradation of DL-valine: Certain microorganisms can selectively metabolize one enantiomer from a racemic mixture, leaving the other behind. For instance, some yeast strains like Candida maltosa can effectively degrade L-valine while not affecting D-valine, allowing for the isolation of the D-enantiomer.

Stereoselective hydrolysis of N-acyl-DL-valine: In this method, a racemic mixture of N-acetyl-DL-valine is subjected to an enzyme called D-aminoacylase, which specifically hydrolyzes the N-acetyl group from N-acetyl-D-valine, leaving N-acetyl-L-valine unchanged. nih.govresearchgate.net

Hydrolysis of DL-5-isopropylhydantoin: This is a highly efficient chemo-enzymatic process. researchgate.netresearchgate.net The synthesis starts with a chemical reaction to produce the hydantoin (B18101) precursor from isobutyraldehyde, sodium cyanide, and ammonium (B1175870) carbonate. researchgate.net Then, a two-enzyme system, typically from microorganisms like Agrobacterium radiobacter, is used. researchgate.net A D-hydantoinase opens the hydantoin ring to form an N-carbamoyl-D-valine intermediate, which is then hydrolyzed by a D-carbamoylase to yield D-valine with high conversion rates and enantioselectivity. nih.govresearchgate.netresearchgate.net For example, conversion rates of 88% have been achieved starting from 50 g/L of D,L-5-isopropylhydantoin. researchgate.netresearchgate.net

Enzymatic cascade systems have also been developed to synthesize D-amino acids, including D-valine, from corresponding α-keto acids with high yields. semanticscholar.org These multi-enzyme systems can regenerate cofactors, making the process more efficient and cost-effective. semanticscholar.org

Utility As a Reagent in Peptide Synthesis and Polymer Chemistry

Role as an Activated Monomer in Polypeptide Synthesis

N-Phenoxycarbonyl (NPC) derivatives of amino acids, including D-Valine, N-(phenoxycarbonyl)-, are recognized as effective activated monomers for polypeptide synthesis. encyclopedia.pub This approach provides a stable and easily handleable alternative to the moisture-sensitive N-carboxyanhydride (NCA) monomers. researchgate.netchinesechemsoc.org

Polycondensation Mechanisms of N-Phenoxycarbonyl Amino Acids

The polymerization of N-phenoxycarbonyl amino acids proceeds via a polycondensation mechanism. researchgate.netresearchgate.net When heated in a suitable solvent such as N,N-dimethylacetamide (DMAc) in the presence of an amine initiator, the N-phenoxycarbonyl group is eliminated as phenol (B47542) and carbon dioxide, leading to the formation of peptide bonds. researchgate.netrsc.org This process allows for the direct synthesis of polypeptides from these stable urethane (B1682113) derivatives. researchgate.net

The reaction is initiated by the amine, which attacks the carbonyl group of the N-phenoxycarbonyl amino acid. researchgate.net The subsequent elimination of phenol and carbon dioxide drives the polymerization forward, resulting in the formation of a polypeptide chain with the initiator amine incorporated at one end. researchgate.netrsc.org

Control of Polymer Architecture: Molecular Weight and Sequence

A significant advantage of using N-phenoxycarbonyl amino acids is the ability to control the molecular weight of the resulting polypeptides. researchgate.net The molecular weight can be effectively controlled by varying the feed ratio of the monomer to the initiator. researchgate.netrsc.org This controlled polymerization process allows for the synthesis of polypeptides with predictable chain lengths and narrow molecular weight distributions. researchgate.net

While precise sequence control, as seen in solid-phase peptide synthesis, is not an inherent feature of this polymerization method, the ability to control molecular weight provides a degree of architectural control over the resulting polymer. encyclopedia.pubosti.govrsc.org

Incorporation of Initiating Amines in Polymer Chains

The polymerization of N-phenoxycarbonyl amino acids is initiated by amines, which become incorporated into the final polymer chain. encyclopedia.pubresearchgate.netresearchgate.net Spectroscopic and mass analyses have confirmed the presence of the initiating amine at the chain end of the synthesized polypeptides. researchgate.netrsc.org This feature allows for the introduction of specific functional groups at the terminus of the polypeptide chain by selecting an appropriate amine initiator. For example, using 4-vinylbenzylamine (B1589497) as an initiator allows for the subsequent radical polymerization to create polystyrene chains bearing oligo(L-methionine sulfoxide) side chains. rsc.org

Fabrication of Block and Random Copolypeptides

The controlled nature of the polymerization of N-phenoxycarbonyl amino acids enables the synthesis of both block and random copolypeptides. Block copolypeptides can be fabricated by the sequential addition of different N-phenoxycarbonyl amino acid monomers to the polymerization reaction. researchgate.netnih.gov After the polymerization of the first monomer is complete, the second monomer is introduced, leading to the formation of a block copolymer.

Random copolypeptides are synthesized by the simultaneous polymerization of a mixture of two or more different N-phenoxycarbonyl amino acid monomers. nih.govnih.gov The composition of the resulting random copolymer is influenced by the reactivity ratios of the respective monomers. nih.gov

Precursor for N-Carboxyanhydride (NCA) Formation

Beyond its direct use in polycondensation, D-Valine, N-(phenoxycarbonyl)- also serves as a stable precursor for the in situ generation of D-Valine N-Carboxyanhydride (NCA). researchgate.net This is particularly valuable in developing phosgene-free routes to NCA synthesis.

Phosgene-Free Routes to D-Valine N-Carboxyanhydride

Historically, the synthesis of NCAs has relied on the use of phosgene (B1210022) or its derivatives, which are highly toxic. researchgate.netacs.orgpmcisochem.fr The use of N-phenoxycarbonyl amino acids represents a safer and more convenient alternative for NCA synthesis. researchgate.net These stable urethane derivatives can be converted into the corresponding NCAs under milder conditions, avoiding the hazards associated with phosgene. researchgate.netresearchgate.net

Advantages in Controlled Ring-Opening Polymerization

N-(phenoxycarbonyl)-D-valine is an example of an N-phenoxycarbonyl amino acid (NPC), a class of monomers that offer significant advantages for the synthesis of polypeptides through ring-opening polymerization (ROP). rsc.org While the direct polymerization of α-amino acid N-carboxyanhydrides (NCAs) is a common method for producing polypeptides, the high reactivity of NCAs can make the polymerization difficult to control. researchgate.net NPCs, including N-(phenoxycarbonyl)-D-valine, provide a more stable and manageable alternative. rsc.org

The primary advantage of using N-(phenoxycarbonyl)-D-valine is its stability, which contrasts with the moisture sensitivity and susceptibility to premature polymerization of its corresponding NCA. rsc.org This stability facilitates easier handling, purification, and storage of the monomer. In the polymerization process, N-(phenoxycarbonyl)-D-valine can be converted in situ to the highly reactive D-valine N-carboxyanhydride (NCA) through the application of a non-nucleophilic tertiary amine base in the presence of a primary amine initiator. researchgate.net This in situ formation maintains a low concentration of the active monomer at any given time, which is crucial for minimizing undesirable side reactions and achieving a controlled polymerization. researchgate.net

This controlled process, often referred to as a living polymerization, allows for the synthesis of poly(D-valine) with predictable molecular weights and narrow molecular weight distributions (low polydispersity). researchgate.net The ability to control these parameters is essential for creating well-defined polypeptide architectures required for advanced material applications.

FeatureDirect NCA PolymerizationNPC-Mediated Polymerization (In Situ NCA Formation)
Monomer StabilityLow (sensitive to moisture and heat)High (stable for storage and handling) rsc.org
Control over PolymerizationModerate (prone to side reactions)High (low active monomer concentration) researchgate.net
Polydispersity Index (PDI)Typically broaderTypically narrow (e.g., ~1.05 - 1.2) mdpi.com
Handling RequirementsRequires stringent anhydrous conditionsLess stringent handling conditions rsc.org

Enabling Functionalization of Polymeric Materials

The use of N-(phenoxycarbonyl)-D-valine as a monomer is not only advantageous for controlling the polymerization process but also provides a robust platform for the creation of functional polymeric materials. The resulting polypeptides can be endowed with specific chemical, physical, or biological properties through strategic functionalization, which can be achieved either by modifying the polymer after its synthesis or by designing the polymer with inherent functionality from the outset.

Post-Polymerization Modification Strategies

Post-polymerization modification (PPM) is a powerful and versatile strategy for introducing a wide array of functional groups onto a pre-existing polymer backbone. rsc.org While the isopropyl side chain of the valine residue is chemically inert and not suitable for direct modification, polypeptides synthesized from N-(phenoxycarbonyl)-D-valine can be functionalized by targeting the chain termini. mdpi.com

A primary method for achieving this is through the use of functional initiators during the ring-opening polymerization. researchgate.netresearchgate.net By selecting an initiator molecule that contains a protected functional group (such as an azide, alkyne, or thiol), a reactive handle can be precisely installed at the α-terminus of the polypeptide chain. After polymerization is complete, this group can be deprotected and used for subsequent conjugation reactions. This approach enables the attachment of various molecules, including fluorophores, targeting ligands, or other polymer blocks, using high-efficiency reactions like the copper-catalyzed azide-alkyne cycloaddition ("click chemistry") or thiol-ene chemistry. mdpi.com This modular approach separates the challenges of controlled polymerization from the introduction of complex functionalities. rsc.org

StrategyDescriptionExample ReactionApplicable Functional Group
Functional InitiatorInitiating polymerization with a molecule containing a protected functional group. researchgate.netAzide-Alkyne "Click" ChemistryAzide, Alkyne
End-CappingTerminating the living polymerization with a functional electrophile.Thiol-Michael AdditionThiol, Maleimide
Block CopolymerizationSequentially adding a second monomer block that contains functional side chains. mdpi.comAmide Bond FormationCarboxylic Acid, Amine

Design of Functional Polypeptides

The design of functional polypeptides using N-(phenoxycarbonyl)-D-valine also leverages the intrinsic properties of the valine amino acid itself. The bulky, hydrophobic isopropyl side chain of valine residues strongly promotes the formation of β-sheet secondary structures within the polypeptide chain. illinois.edu This inherent structural preference is a powerful tool for designing materials with specific macroscopic properties.

By controlling the formation of these ordered β-sheet structures, it is possible to create materials that self-assemble into higher-order architectures. For instance, polypeptides rich in poly(D-valine) can form hydrogels, mechanically robust films, or fibrous scaffolds. The stability and properties of these materials are directly influenced by the well-defined secondary structure of the polymer chains. illinois.edu

Furthermore, N-(phenoxycarbonyl)-D-valine can be used in block copolymers with other N-phenoxycarbonyl amino acids that promote different secondary structures (like α-helices) or provide hydrophilicity. The resulting amphiphilic block copolypeptides can self-assemble in solution to form well-defined nanostructures such as vesicles, micelles, or fibers. illinois.edu The morphology of these assemblies is dictated by the balance of the hydrophobic, β-sheet-forming poly(D-valine) block and the properties of the other blocks, enabling the design of sophisticated materials for applications in drug delivery and biomaterials science. illinois.edu

Monomer ComponentResulting Secondary StructurePotential Material Property/Application
D-Valineβ-Sheet illinois.eduHydrogel formation, high mechanical strength, thermal stability
D-Valine Block + Hydrophilic BlockAmphiphilic β-sheet structureSelf-assembly into vesicles or micelles for drug delivery illinois.edu
D-Valine + L-Glutamateβ-Sheet / α-Helix block copolymerFormation of ordered films and complex nanostructures

Application in Asymmetric Synthesis and Chiral Induction

N-(Phenoxycarbonyl)-D-Valine Derived Chiral Auxiliaries

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic scheme to direct the stereochemical outcome of a reaction. While N-phenoxycarbonyl amino acids are vital in asymmetric synthesis, their use as traditional, covalently-bound-and-cleaved chiral auxiliaries for directing reactions such as enolate alkylations or aldol (B89426) additions is not widely documented in scientific literature. However, their principles are applied in systems where the chiral fragment directs the formation of new stereocenters.

Design and Synthesis of Chiral Auxiliary Scaffolds

The design of chiral scaffolds based on N-(Phenoxycarbonyl)-D-valine leverages the steric bulk of the isopropyl group and the specific conformational constraints imposed by the N-phenoxycarbonyl group. The synthesis of such scaffolds typically begins with the protection of the amino group of D-valine. For instance, L-threonine methyl ester hydrochloride can be reacted with phenyl chloroformate in a saturated aqueous solution of sodium bicarbonate to yield the N-phenoxycarbonyl derivative. google.com

These N-protected amino acids can then be incorporated into more complex structures. For example, they can be used to form N-acyliminium ions, which are potent electrophiles for stereoselective carbon-carbon bond-forming reactions. google.com In these systems, the entire N-acylamino acid unit, such as a peptide chain containing the valine derivative, can act as a chiral auxiliary, dictating the facial selectivity of a nucleophilic attack. google.com The conformational rigidity of the resulting cyclic acyliminium ion intermediate, influenced by the stereocenter of the amino acid, directs the incoming nucleophile to a specific face of the molecule. google.com

Diastereoselective Control in Carbon-Carbon Bond Forming Reactions

The N-phenoxycarbonyl group plays a crucial role in controlling diastereoselectivity in reactions involving N-activated heterocyclic compounds. The addition of organometallic nucleophiles to N-activated pyridinium (B92312) species can lead to mixtures of 1,2- and 1,4-dihydropyridine (B1200194) products. researchgate.net However, by employing chiral N-acyl groups derived from amino acids, it is possible to achieve high levels of regio- and stereoselectivity.

For example, chiral pyridinium salts can undergo nucleophilic alkylation with Grignard reagents to yield adducts with significant stereoselectivity, ranging from 8:1 to 12.5:1. researchgate.net The N-acyl group, such as N-(phenoxycarbonyl)-D-valine, serves to control the trajectory of the incoming nucleophile. Furthermore, the ability to exchange the N-phenoxycarbonyl group for other protecting groups, like N-tBoc, allows for orthogonal deprotection strategies in complex syntheses. researchgate.net

Catalytic Enantioselective Transformations

The phenoxycarbonyl group is not merely a passive protecting group; its electronic properties are often exploited in catalytic cycles to influence reactivity and enantioselectivity.

N-Phenoxycarbonyl Group in Carboxyl Migration Reactions

In the enantioselective Steglich rearrangement of oxazolyl carbonates, the choice of the migrating group is critical for achieving high enantioselectivity. Research has shown a dramatic increase in selectivity when the migrating group is phenoxycarbonyl compared to methoxycarbonyl or benzyloxycarbonyl. acs.org For instance, the rearrangement of an oxazolyl carbonate catalyzed by a chiral 4-dimethylaminopyridine (B28879) (DMAP) analogue showed a significant improvement in enantiomeric excess (ee) when the migrating group was switched to phenoxycarbonyl. acs.org The reaction of the phenoxycarbonyl derivative (13b) at 0 °C resulted in the product (15b) with 73% ee, a substantial increase from the 30% ee observed with the methoxycarbonyl analogue. acs.org This selectivity was further improved to over 90% by optimizing the solvent. acs.org

Conversely, the steric hindrance from the isopropyl group of valine was found to completely shut down the reaction, indicating a delicate balance between electronic activation by the phenoxycarbonyl group and steric accessibility at the reaction center. acs.org

Table 1: Effect of Migrating Group and Solvent on Enantioselective Steglich Rearrangement

Entry Migrating Group (R in 13) Solvent Temperature (°C) Enantiomeric Excess (ee)
1 Methoxycarbonyl - - 30%
2 Phenoxycarbonyl (Ph) - 0 73%
3 Phenoxycarbonyl (Ph) Toluene - 84-89%
4 Phenoxycarbonyl (Ph) Ether - 84-89%
5 Phenoxycarbonyl (Ph) t-Amyl Alcohol - 91%

Data sourced from reference acs.org.

Stereochemical Influence in Diels-Alder Cycloadditions

The N-phenoxycarbonyl group serves as an effective activating group for dienes in enantioselective Diels-Alder reactions. In one study, N-phenoxycarbonyl-1,2-dihydropyridine was used as the diene component in a cycloaddition with an acryloyl-substituted dienophile. researchgate.net The reaction, catalyzed by a chiral (S,S)-bisoxazoline-Cu(II) complex, demonstrated the utility of the N-phenoxycarbonyl group in facilitating the [4+2] cycloaddition. researchgate.net

Similarly, N-acyl-1,2-dihydropyridines are key components in nitroso Diels-Alder reactions, where they act as non-symmetrical dienes. The elaboration of the resulting N-phenoxycarbonyl cycloadducts can lead to a diverse range of functionalized heterocyclic compounds. mdpi.com The reaction mechanism can involve a copper-catalyzed cleavage of the N-O bond in the cycloadduct, followed by rearrangement to form substituted pyrroles. mdpi.com

Mechanistic Insights into Chirality Transfer

The transfer of chirality from the N-(phenoxycarbonyl)-D-valine moiety to the product is a result of a combination of steric and electronic effects, which have been elucidated through computational studies. The phenoxycarbonyl group's electronic nature is distinct from that of alkylcarbonyl groups, influencing the reactivity of adjacent functional groups. acs.org

Computational studies using Density Functional Theory (DFT) have been instrumental in understanding the reaction pathways. unibo.it In reactions involving N-acyliminium ions, the stereochemical outcome is often governed by the formation of a chiral ion pair between the cationic intermediate and a chiral anion from the catalyst. acs.org The N-phenoxycarbonyl group can be activated to form a reactive N-phenoxycarbonyl quinolinium or pyridinium salt. acs.orgresearchgate.net The conformation of this cationic species plays a key role in determining the stereoselectivity of the subsequent nucleophilic attack. acs.org

Furthermore, stabilizing ion-pairing interactions are crucial. For example, in certain C-H functionalization reactions, the free energy barrier for C-H abstraction at the position alpha to an anionic carbamate (B1207046) was found to be significantly lower due to stabilizing ion-pairing between the carbamate and a radical cation, directing site-selectivity. acs.org These non-covalent interactions, orchestrated in part by the N-phenoxycarbonyl group within a chiral environment, are fundamental to the mechanism of chirality transfer, guiding the reactants into a low-energy transition state that leads to the desired stereoisomer.

Advanced Mechanistic and Computational Investigations

Spectroscopic Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful technique for mapping the carbon-hydrogen framework of a molecule.

¹H NMR: In the proton NMR spectrum of D-Valine, N-(phenoxycarbonyl)-, characteristic signals are expected. The protons of the phenyl group would appear in the aromatic region (typically δ 7.0-7.5 ppm). The α-proton of the valine moiety would likely be observed as a doublet of doublets in the region of δ 4.0-4.5 ppm, coupled to the adjacent β-proton and the N-H proton. The β-proton, a methine group, would exhibit a complex multiplet due to coupling with the α-proton and the two methyl groups. The diastereotopic methyl protons of the isopropyl group would likely appear as two distinct doublets in the upfield region (around δ 0.9-1.2 ppm). The N-H proton of the carbamate (B1207046) linkage would present as a doublet, with its chemical shift being sensitive to solvent and concentration.

¹³C NMR: The carbon-13 NMR spectrum would provide further structural confirmation. The carbonyl carbon of the phenoxycarbonyl group is expected to resonate in the downfield region, typically around 150-160 ppm. The carbons of the phenyl ring would show signals between δ 120-150 ppm. The α-carbon of the valine residue would be expected around δ 58-62 ppm, while the β-carbon would be in the range of δ 30-35 ppm. The two methyl carbons of the isopropyl group would appear at approximately δ 17-20 ppm.

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of D-Valine, N-(phenoxycarbonyl)- would be characterized by several key absorption bands. A strong absorption band in the region of 1700-1750 cm⁻¹ would be indicative of the C=O stretching vibration of the carbamate group. The N-H stretching vibration would likely appear as a sharp peak around 3300 cm⁻¹. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while aliphatic C-H stretching would be seen just below 3000 cm⁻¹. The C-O stretching of the phenoxy group would likely produce a strong band in the 1200-1250 cm⁻¹ region.

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound. For D-Valine, N-(phenoxycarbonyl)-, the molecular ion peak [M]⁺ or a protonated molecule [M+H]⁺ would be observed, confirming the molecular weight. Common fragmentation patterns for N-phenoxycarbonyl amino acids would involve the loss of the phenoxy group, the entire phenoxycarbonyl group, and fragmentation of the valine side chain.

Table 1: Predicted Spectroscopic Data for D-Valine, N-(phenoxycarbonyl)-

Spectroscopic Technique Predicted Key Features
¹H NMR Aromatic protons (δ 7.0-7.5 ppm), α-H (δ 4.0-4.5 ppm), β-H (multiplet), Isopropyl CH₃ (two doublets, δ 0.9-1.2 ppm), N-H (doublet)
¹³C NMR Carbonyl C=O (δ 150-160 ppm), Aromatic C (δ 120-150 ppm), α-C (δ 58-62 ppm), β-C (δ 30-35 ppm), Methyl C (δ 17-20 ppm)
IR Spectroscopy C=O stretch (1700-1750 cm⁻¹), N-H stretch (~3300 cm⁻¹), Aromatic C-H stretch (>3000 cm⁻¹), Aliphatic C-H stretch (<3000 cm⁻¹), C-O stretch (1200-1250 cm⁻¹)
Mass Spectrometry Molecular ion peak, Fragmentation corresponding to loss of phenoxy and phenoxycarbonyl groups

Computational Chemistry for Reaction Pathway and Conformational Analysis

Computational chemistry serves as a powerful tool to complement experimental studies by providing detailed insights into the conformational preferences and reactive pathways of molecules. For D-Valine, N-(phenoxycarbonyl)-, methods such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations can be employed to understand its three-dimensional structure and the behavior of its reactive intermediates.

Density Functional Theory (DFT) Studies of Conformational Preferences

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly useful for predicting the geometries and relative energies of different conformers of a molecule. For D-Valine, N-(phenoxycarbonyl)-, a conformational analysis using DFT would involve the systematic rotation of the key dihedral angles (φ, ψ, and χ) to map the potential energy surface and identify the low-energy conformers.

The conformational landscape of this molecule is primarily dictated by the steric and electronic interactions between the bulky isopropyl group of the valine side chain, the planar phenoxycarbonyl group, and the carboxylic acid moiety. DFT calculations would likely predict that the most stable conformers adopt a trans orientation of the N-H and Cα-H bonds to minimize steric hindrance. The orientation of the phenoxycarbonyl group relative to the amino acid backbone would also be a critical factor, with conformations that allow for favorable intramolecular interactions, such as hydrogen bonding between the carbonyl oxygen and the N-H proton, being of lower energy. The bulky isopropyl group of the valine side chain will significantly restrict the accessible conformational space, favoring staggered conformations to alleviate steric strain. nih.gov

Molecular Dynamics Simulations for Reactive Intermediates

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecular system, including the dynamics of reactive intermediates. nih.gov While specific MD simulations for the reactive intermediates of D-Valine, N-(phenoxycarbonyl)- are not documented, the methodology can be applied to understand processes such as its hydrolysis or enzymatic degradation.

In a simulation of a reaction, a reactive intermediate, such as a tetrahedral intermediate formed during nucleophilic attack at the carbamate carbonyl, can be modeled. The simulation would track the atomic motions of the intermediate and the surrounding solvent molecules over time. This allows for the investigation of the stability of the intermediate, the role of solvent in stabilizing or destabilizing it, and the energetic barriers for its formation and subsequent breakdown. For instance, in an aqueous environment, MD simulations could reveal the specific hydrogen-bonding network between water molecules and the charged or highly polar atoms of the reactive intermediate, providing a dynamic picture of solvation effects.

Enzymatic Reaction Mechanisms Involving N-Carbamoylated D-Amino Acids

N-carbamoylated D-amino acids are key intermediates in the "hydantoinase process," an industrial biocatalytic method for the production of enantiomerically pure D-amino acids. nih.gov Enzymes such as D-carbamoylase (also known as N-carbamoyl-D-amino acid amidohydrolase) and D-amino acid oxidase are central to the metabolism of these compounds.

D-Carbamoylase (N-Carbamoyl-D-amino acid amidohydrolase)

D-carbamoylase catalyzes the stereospecific hydrolysis of N-carbamoyl-D-amino acids to the corresponding D-amino acid, ammonia (B1221849), and carbon dioxide. wikipedia.org The catalytic mechanism of D-carbamoylase from various microbial sources has been studied, and it typically involves a catalytic triad (B1167595) of cysteine, glutamate (B1630785)/aspartate, and lysine (B10760008) residues in the active site.

The proposed mechanism proceeds as follows:

Nucleophilic Attack: A cysteine residue, activated by a nearby glutamate or aspartate residue acting as a general base, performs a nucleophilic attack on the carbonyl carbon of the N-carbamoyl group of the substrate (e.g., N-carbamoyl-D-valine). ebi.ac.uk

Formation of a Tetrahedral Intermediate: This attack results in the formation of a transient, negatively charged tetrahedral intermediate, which is stabilized by an oxyanion hole formed by backbone amides and a lysine residue. ebi.ac.uk

Release of D-Amino Acid: The intermediate collapses, leading to the cleavage of the C-N bond and the release of the D-amino acid. The carbamoyl (B1232498) group remains covalently attached to the cysteine residue, forming a carbamoyl-enzyme intermediate.

Hydrolysis of the Carbamoyl-Enzyme Intermediate: A water molecule, activated by the glutamate/aspartate residue, attacks the carbonyl carbon of the carbamoyl-enzyme intermediate.

Release of Carbamate and Regeneration of the Enzyme: This leads to the formation of carbamic acid, which spontaneously decomposes to ammonia and carbon dioxide, and regenerates the active site cysteine residue for the next catalytic cycle. ebi.ac.uk

D-Amino Acid Oxidase (DAAO)

D-amino acid oxidase is a flavoenzyme that catalyzes the oxidative deamination of D-amino acids to their corresponding α-keto acids, ammonia, and hydrogen peroxide. nih.govebi.ac.ukrsc.orgpnas.orgmsu.ru While DAAO typically acts on free D-amino acids, its activity on N-carbamoylated derivatives would likely involve the initial removal of the protecting group to generate the free D-amino acid, which then serves as the substrate.

The catalytic mechanism of DAAO involves two half-reactions: a reductive half-reaction and an oxidative half-reaction.

Reductive Half-Reaction:

The D-amino acid (e.g., D-valine) binds to the active site of the enzyme.

A hydride ion is transferred from the α-carbon of the D-amino acid to the N5 position of the flavin adenine (B156593) dinucleotide (FAD) cofactor, reducing it to FADH₂. pnas.org

The resulting α-imino acid is released from the enzyme and subsequently hydrolyzes non-enzymatically to the corresponding α-keto acid (α-ketoisovalerate in the case of valine) and ammonia. ebi.ac.uk

Oxidative Half-Reaction:

Molecular oxygen binds to the reduced flavoenzyme (FADH₂).

The FADH₂ is re-oxidized to FAD by transferring electrons to the molecular oxygen, which is reduced to hydrogen peroxide (H₂O₂). rsc.org

The hydrogen peroxide is released, and the enzyme is ready for another catalytic cycle.

Table 2: Enzymes Involved in the Metabolism of N-Carbamoylated D-Amino Acids

Enzyme EC Number Reaction Catalyzed Key Mechanistic Features
D-Carbamoylase 3.5.1.77N-carbamoyl-D-amino acid + H₂O → D-amino acid + NH₃ + CO₂Catalytic triad (Cys, Glu/Asp, Lys), Nucleophilic catalysis, Formation of a carbamoyl-enzyme intermediate
D-Amino Acid Oxidase 1.4.3.3D-amino acid + O₂ + H₂O → α-keto acid + NH₃ + H₂O₂FAD-dependent, Hydride transfer from substrate to FAD, Two half-reactions (reductive and oxidative)

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Pathways for N-(Phenoxycarbonyl)-D-Valine

The synthesis of N-phenoxycarbonyl (NPC) amino acids, including the D-valine derivative, is moving away from traditional methods that often involve hazardous reagents. encyclopedia.pubmdpi.com The primary goal is to develop pathways that are safer, more efficient, and produce high-purity products, thereby facilitating their broader application. rsc.org

A significant advancement is the development of phosgene-free synthetic routes. rsc.org One prominent method involves the N-carbamylation of onium salts of α-amino acids with diphenyl carbonate (DPC). rsc.orgresearchgate.net This approach avoids the use of highly toxic phosgene (B1210022) and its derivatives, which have historically been a major safety concern in the production of N-carboxyanhydrides (NCAs), a related class of monomers. rsc.org The reaction of D-valine with diphenyl carbonate in the presence of a base like tetrabutylammonium (B224687) hydroxide (B78521) represents a key green chemistry approach. encyclopedia.pubmdpi.com

Furthermore, researchers have developed a facile two-phase reaction system for synthesizing NPC monomers. rsc.org This method simplifies the work-up process, enabling the production of high-purity N-(phenoxycarbonyl)-D-valine without the need for laborious purification techniques such as column chromatography or recrystallization. rsc.orgresearchgate.net The enhanced availability and purity of the monomer are crucial for its subsequent polymerization into well-defined polypeptides. rsc.org These modern pathways are making NPC monomers, including N-(phenoxycarbonyl)-D-valine, more accessible for both academic research and potential industrial-scale production.

Synthetic PathwayKey ReagentsPrimary Advantages
Phosgene-Free DPC Method D-Valine, Diphenyl Carbonate (DPC), Base (e.g., Tetrabutylammonium hydroxide)Avoids highly toxic phosgene; considered a greener and safer alternative. encyclopedia.pubmdpi.comrsc.org
Two-Phase Reaction D-Valine, Phenyl chloroformate, Biphasic solvent systemHigh purity product, simple work-up, avoids complex purification like column chromatography. rsc.orgresearchgate.net
Onium Salt N-Carbamylation Tetrabutylammonium salt of D-Valine, Diphenyl Carbonate (DPC)Efficient conversion to the urethane (B1682113) derivative, which is a stable precursor for polymerization. researchgate.netresearchgate.net

Development of Advanced Polypeptide Materials with Tailored Properties

N-(Phenoxycarbonyl)-D-valine serves as a highly valuable and stable monomer for the synthesis of advanced polypeptide materials. encyclopedia.pubrsc.org Its use in polycondensation reactions allows for the creation of polymers with predictable molecular weights and well-defined end-group structures. encyclopedia.pubmdpi.com By controlling the ratio of the monomer to a primary amine initiator, researchers can precisely tailor the chain length of the resulting polypeptide. rsc.orgresearchgate.net

The incorporation of D-valine into a polypeptide chain is a key strategy for tailoring material properties. As an enantiomer of a natural amino acid, its presence can influence the secondary structure (e.g., α-helices and β-sheets) and self-assembly behavior of the polymer. nih.gov This structural influence can be harnessed to control the physical and biological properties of the material, such as mechanical strength, hydrophobicity, and thermal stability. For instance, the propyl side group of valine contributes to hydrophobic interactions, which can be used to engineer the stability of materials like hydrogels. nih.gov

The synthesis of block copolymers containing poly(D-valine) segments is a particularly promising area. researchgate.netresearchgate.net These materials combine the distinct properties of different polymer blocks, leading to functional materials for a wide range of biomedical applications, including drug delivery systems, tissue engineering scaffolds, and antimicrobial surfaces. researchgate.netnih.gov The inherent biocompatibility and biodegradability of polypeptide-based materials make them especially suitable for these uses. nih.gov

Polypeptide FeatureTailored PropertyPotential Application
Controlled Molecular Weight Predictable mechanical and degradation properties.Tissue engineering scaffolds with defined resorption rates. encyclopedia.pubresearchgate.net
D-Amino Acid Inclusion Enhanced stability against enzymatic degradation, unique secondary structures.Long-lasting drug delivery vehicles, stable biomaterials for implantation. nih.gov
Block Copolymer Architecture Amphiphilicity, stimuli-responsiveness, self-assembly into micelles or vesicles.Targeted drug delivery, biosensors, antifouling coatings. researchgate.netresearchgate.net
Hydrophobic Side Chains Increased hydrophobic interactions.Formation of stable hydrogels, materials for protein interaction studies. nih.gov

Integration with Flow Chemistry and Sustainable Synthesis

The push for greener and more sustainable chemical manufacturing is heavily influencing the future of N-(phenoxycarbonyl)-D-valine synthesis and its subsequent polymerization. As previously noted, the development of phosgene-free synthetic routes is a major step toward sustainability. rsc.orgresearchgate.net These methods reduce the reliance on acutely toxic chemicals and minimize hazardous waste streams. rsc.org The two-phase synthesis, which simplifies purification, further contributes to a greener process by reducing solvent usage and energy consumption associated with traditional purification techniques. rsc.org

A significant emerging avenue is the integration of these synthetic pathways with flow chemistry. Flow chemistry, or continuous-flow processing, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This technology offers several advantages over traditional batch processing, including enhanced safety (handling smaller volumes of hazardous materials at any given time), superior heat and mass transfer, improved reaction control, and greater scalability.

While direct research on the flow synthesis of N-(phenoxycarbonyl)-D-valine is still nascent, it represents a logical and promising future direction. Adapting the established phosgene-free methods to a continuous-flow setup could lead to a highly efficient, automated, and safer production process. This would be particularly beneficial for managing the exothermic nature of certain reaction steps and for ensuring consistent product quality, which is critical for the synthesis of medical-grade polymers. The principles of green chemistry, such as atom economy and the use of benign solvents, are central to this forward-looking approach. semanticscholar.org

Bio-Inspired Applications and Materials Science Innovations

The unique chemical nature of N-(phenoxycarbonyl)-D-valine makes it a cornerstone for innovations in bio-inspired materials science. Polypeptides synthesized from this monomer can be designed to mimic the structure and function of natural proteins but with enhanced properties. nih.gov A key innovation lies in the use of a D-amino acid. Natural biological systems almost exclusively use L-amino acids, meaning that enzymes (proteases) are specifically adapted to degrade proteins made of L-isomers. Polypeptides containing D-valine are therefore significantly more resistant to enzymatic degradation, a crucial property for applications requiring long-term stability in a biological environment, such as implantable medical devices or long-acting drug delivery formulations.

This enhanced stability opens the door to numerous innovations. In tissue engineering, scaffolds made from poly(D-valine)-containing materials can provide durable support for cell growth over extended periods without premature degradation. researchgate.net In drug delivery, nanoparticles or hydrogels incorporating this monomer can ensure a slower, more controlled release of therapeutic agents. chemimpex.com

Furthermore, the specific stereochemistry of D-valine can be used to induce unique self-assembly behaviors in polypeptides, leading to the formation of novel nanostructures, films, and fibers. nih.gov Researchers are exploring these materials for advanced applications such as highly specific biosensors, where the polymer's structure can be tailored for molecular recognition, and as antifouling coatings that resist protein and cell adhesion, a critical need for medical implants and marine equipment. researchgate.net The ability to create complex macromolecular architectures, such as graft and block copolymers, from N-(phenoxycarbonyl)-D-valine provides a versatile platform for generating the next generation of smart, functional biomaterials. researchgate.netresearchgate.net

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing D-Valine, N-(phenoxycarbonyl)-, and how do protecting groups influence its stability?

  • Methodological Answer : The synthesis often involves protecting the amino group of D-Valine. For example, Boc (tert-butoxycarbonyl) protection is widely used, as seen in Boc-D-Valine (CAS 22838-58-0), which has a melting point of 164–165°C and a specific rotation of +6.25° (C=1, acetic acid) . The phenoxycarbonyl group can be introduced via carbamate-forming reactions under anhydrous conditions. Stability testing under varying pH and temperature is critical, as hydrolysis of the carbamate group may occur in aqueous environments.

Q. How is the enantiomeric purity of D-Valine, N-(phenoxycarbonyl)- validated in chiral synthesis?

  • Methodological Answer : Polarimetry (to measure specific rotation) and chiral HPLC with a polysaccharide-based column (e.g., Chiralpak®) are standard techniques. For instance, D-Valine itself (CAS 640-68-6) has a distinct enantiomeric profile compared to L-Valine, with purity ≥98% confirmed by these methods . NMR spectroscopy (e.g., ¹H and ¹³C) can further confirm structural integrity by analyzing proton splitting patterns and carbonyl resonances.

Q. What are the primary biochemical applications of D-Valine derivatives in microbial studies?

  • Methodological Answer : D-Valine is used to selectively inhibit bacterial growth in co-culture systems. For example, in thermophilic cyanobacteria research, D-Valine acid biosynthesis pathways were studied to understand microbial adaptation mechanisms . Its resistance to certain peptidases also makes it useful in designing enzyme-stable peptide analogs.

Advanced Research Questions

Q. How can researchers resolve contradictions in chiral analysis data for D-Valine derivatives with multiple stereocenters?

  • Methodological Answer : Contradictions may arise from impurities or incomplete resolution. Advanced techniques include:

  • 2D-NMR (NOESY/ROESY) : To confirm spatial arrangements of substituents.
  • X-ray crystallography : For unambiguous stereochemical assignment, as applied to Boc-D-Valine .
  • Mass spectrometry (MS/MS) : To detect trace enantiomeric impurities (e.g., L-form contamination) below 0.1% .

Q. What experimental design considerations are critical for studying the hydrolysis kinetics of the phenoxycarbonyl group?

  • Methodological Answer : Key factors include:

  • pH-dependent studies : Hydrolysis rates vary significantly; for example, acidic conditions (pH <3) accelerate carbamate cleavage.
  • Temperature control : Arrhenius plots can determine activation energy (e.g., 70–90 kJ/mol for similar carbamates) .
  • Surfactant effects : Micellar systems (e.g., SDS) may stabilize intermediates, requiring adjustments in kinetic models.

Q. How does the phenoxycarbonyl group influence peptide bond formation efficiency in solid-phase synthesis?

  • Methodological Answer : The phenoxycarbonyl group acts as a temporary protecting group. Efficiency depends on:

  • Coupling agents : HBTU or DIC/HOBt combinations yield higher coupling efficiency (>95%) compared to EDCI.
  • Solvent polarity : Dimethylformamide (DMF) enhances solubility, reducing steric hindrance during resin loading.
  • Deprotection protocols : Mild acidic conditions (e.g., 20% TFA in DCM) minimize side reactions .

Q. What are the challenges in quantifying trace impurities in D-Valine, N-(phenoxycarbonyl)- using chromatographic methods?

  • Methodological Answer : Challenges include:

  • Co-elution of impurities : Resolved using UPLC with a C18 column and gradient elution (e.g., 0.1% TFA in acetonitrile/water).
  • Detection limits : LC-MS with electrospray ionization (ESI) achieves parts-per-billion sensitivity for hydrolyzed byproducts .
  • Matrix effects : Sample preparation via solid-phase extraction (SPE) reduces interference from synthetic precursors.

Safety and Handling

Q. What safety protocols are recommended for handling D-Valine derivatives in high-temperature reactions?

  • Methodological Answer : Key protocols include:

  • Ventilation : Use fume hoods to avoid inhalation of decomposition products (e.g., CO₂ and phenol).
  • Personal protective equipment (PPE) : Nitrile gloves and safety goggles are mandatory, as per safety data sheets .
  • Thermal stability testing : DSC (Differential Scanning Calorimetry) pre-screening to detect exothermic decomposition above 150°C .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.